molecular formula C20H22N2O3 B4420169 N-{2-[(2,5-dimethylphenyl)carbamoyl]phenyl}tetrahydrofuran-2-carboxamide

N-{2-[(2,5-dimethylphenyl)carbamoyl]phenyl}tetrahydrofuran-2-carboxamide

Cat. No.: B4420169
M. Wt: 338.4 g/mol
InChI Key: SBWNSRQEGUTZHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(2,5-dimethylphenyl)carbamoyl]phenyl}tetrahydrofuran-2-carboxamide is a synthetic organic compound characterized by its unique molecular structure, which includes a tetrahydrofuran ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,5-dimethylphenyl)carbamoyl]phenyl}tetrahydrofuran-2-carboxamide typically involves the reaction of 2,5-dimethylphenyl isocyanate with 2-aminophenyl tetrahydrofuran-2-carboxylate under controlled conditions. The reaction is carried out in an organic solvent such as toluene, with the temperature maintained at around 55-60°C. The reaction mixture is then purified through recrystallization to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,5-dimethylphenyl)carbamoyl]phenyl}tetrahydrofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[(2,5-dimethylphenyl)carbamoyl]phenyl}tetrahydrofuran-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[(2,5-dimethylphenyl)carbamoyl]phenyl}tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound forms hydrogen bonds with these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(2,6-dimethylphenyl)carbamoyl]phenyl}tetrahydrofuran-2-carboxamide
  • N-{2-[(2,4-dimethylphenyl)carbamoyl]phenyl}tetrahydrofuran-2-carboxamide

Uniqueness

N-{2-[(2,5-dimethylphenyl)carbamoyl]phenyl}tetrahydrofuran-2-carboxamide is unique due to the specific positioning of the dimethylphenyl group, which influences its chemical reactivity and biological activity. This distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[2-[(2,5-dimethylphenyl)carbamoyl]phenyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-13-9-10-14(2)17(12-13)22-19(23)15-6-3-4-7-16(15)21-20(24)18-8-5-11-25-18/h3-4,6-7,9-10,12,18H,5,8,11H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWNSRQEGUTZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2NC(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[(2,5-dimethylphenyl)carbamoyl]phenyl}tetrahydrofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-{2-[(2,5-dimethylphenyl)carbamoyl]phenyl}tetrahydrofuran-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-{2-[(2,5-dimethylphenyl)carbamoyl]phenyl}tetrahydrofuran-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-{2-[(2,5-dimethylphenyl)carbamoyl]phenyl}tetrahydrofuran-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-{2-[(2,5-dimethylphenyl)carbamoyl]phenyl}tetrahydrofuran-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-{2-[(2,5-dimethylphenyl)carbamoyl]phenyl}tetrahydrofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.